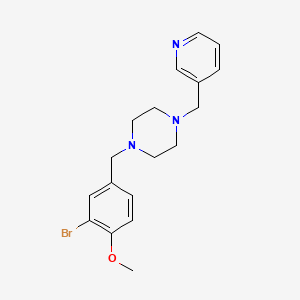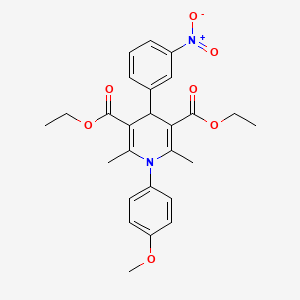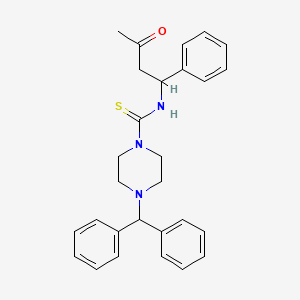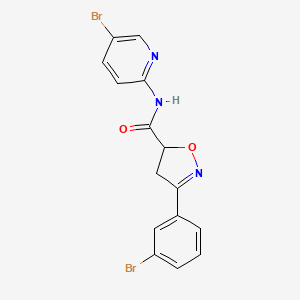
1-(3-Bromo-4-methoxybenzyl)-4-(pyridin-3-ylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-BROMO-4-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is a synthetic organic compound that features a piperazine ring substituted with a bromomethoxybenzyl group and a pyridylmethyl group. Compounds of this nature are often studied for their potential pharmacological properties and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-BROMO-4-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE typically involves the following steps:
Formation of the Bromomethoxybenzyl Intermediate: This can be achieved by bromination of 4-methoxybenzyl alcohol using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator.
Formation of the Pyridylmethyl Intermediate: This involves the alkylation of pyridine with a suitable alkylating agent.
Coupling Reaction: The final step involves the coupling of the bromomethoxybenzyl intermediate with the pyridylmethyl intermediate in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
化学反応の分析
Types of Reactions
1-(3-BROMO-4-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 1-(3-HYDROXY-4-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE.
Reduction: Formation of 1-(3-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential pharmacological properties, such as binding to specific receptors or enzymes.
Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 1-(3-BROMO-4-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.
類似化合物との比較
Similar Compounds
- 1-(3-BROMO-4-METHOXYBENZYL)-4-(2-PYRIDYLMETHYL)PIPERAZINE
- 1-(3-BROMO-4-METHOXYBENZYL)-4-(4-PYRIDYLMETHYL)PIPERAZINE
- 1-(3-CHLORO-4-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE
Uniqueness
1-(3-BROMO-4-METHOXYBENZYL)-4-(3-PYRIDYLMETHYL)PIPERAZINE is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and methoxy groups on the benzyl ring, along with the pyridylmethyl substitution on the piperazine ring, can result in distinct properties compared to similar compounds.
特性
分子式 |
C18H22BrN3O |
|---|---|
分子量 |
376.3 g/mol |
IUPAC名 |
1-[(3-bromo-4-methoxyphenyl)methyl]-4-(pyridin-3-ylmethyl)piperazine |
InChI |
InChI=1S/C18H22BrN3O/c1-23-18-5-4-15(11-17(18)19)13-21-7-9-22(10-8-21)14-16-3-2-6-20-12-16/h2-6,11-12H,7-10,13-14H2,1H3 |
InChIキー |
CENUEZQLXONJOR-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CN=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3,4-Thiadiazole-2,5-diylbis[sulfanediyl(1-oxoethane-2,1-diyl)iminobenzene-4,1-diyl] bis(thiocyanate)](/img/structure/B10893288.png)


![[4-[(E)-(carbamoylhydrazinylidene)methyl]-2-methoxyphenyl] 4-methoxybenzoate](/img/structure/B10893307.png)
![4-({(E)-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]methylidene}amino)-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B10893316.png)
![2-({5-[(4-chlorophenoxy)methyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B10893326.png)
![(4-Methoxyphenyl)[4-(2-pyridylmethyl)piperazino]methanone](/img/structure/B10893329.png)
![5-(difluoromethyl)-4-{[(E)-(3,4,5-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10893331.png)
![2-amino-4-{3-[(4-bromo-2-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile](/img/structure/B10893332.png)
![N-(3-{(1E)-1-[2-(cyclohexylcarbonyl)hydrazinylidene]ethyl}phenyl)-4-fluorobenzamide](/img/structure/B10893338.png)
![{5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazol-3-yl}{4-[3-(trifluoromethyl)benzyl]piperazin-1-yl}methanone](/img/structure/B10893346.png)
![ethyl (2E)-7-methyl-3-oxo-5-phenyl-2-(quinoxalin-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B10893347.png)
![ethyl (5-bromo-2-methoxy-4-{(E)-[(2Z)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetate](/img/structure/B10893355.png)

